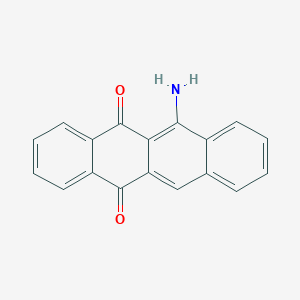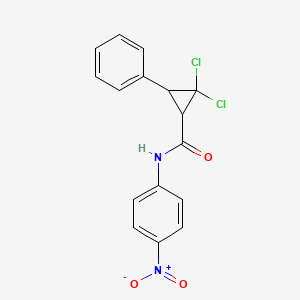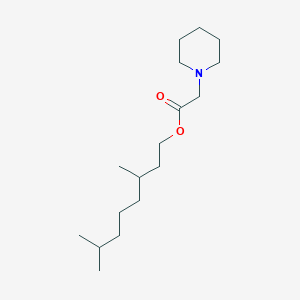
3,7-dimethyloctyl 1-piperidinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethyloctyl 1-piperidinylacetate, also known as DMOPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 3,7-dimethyloctyl 1-piperidinylacetate has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases such as arthritis.
Mecanismo De Acción
The exact mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate is not fully understood, but it is believed to act as a modulator of the cholinergic system. 3,7-dimethyloctyl 1-piperidinylacetate has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects:
3,7-dimethyloctyl 1-piperidinylacetate has been found to have a range of biochemical and physiological effects. In animal studies, 3,7-dimethyloctyl 1-piperidinylacetate has been shown to increase the levels of acetylcholine in the brain, improve cognitive function, and reduce inflammation. 3,7-dimethyloctyl 1-piperidinylacetate has also been found to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-dimethyloctyl 1-piperidinylacetate in lab experiments is its neuroprotective effects. 3,7-dimethyloctyl 1-piperidinylacetate has been found to protect against neurodegeneration and may be useful in studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using 3,7-dimethyloctyl 1-piperidinylacetate is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of 3,7-dimethyloctyl 1-piperidinylacetate for use in experiments.
Direcciones Futuras
There are several future directions for research on 3,7-dimethyloctyl 1-piperidinylacetate. One area of research is in the development of 3,7-dimethyloctyl 1-piperidinylacetate-based drugs for the treatment of neurodegenerative diseases. Another area of research is in the study of the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its effects on the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of 3,7-dimethyloctyl 1-piperidinylacetate for therapeutic use.
Conclusion:
In conclusion, 3,7-dimethyloctyl 1-piperidinylacetate is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective and anti-inflammatory properties make it a promising candidate for the development of drugs for the treatment of neurodegenerative and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3,7-dimethyloctyl 1-piperidinylacetate and its potential uses in therapeutic applications.
Métodos De Síntesis
The synthesis of 3,7-dimethyloctyl 1-piperidinylacetate involves the reaction of 3,7-dimethyloctanol with piperidine and acetic anhydride. The reaction is carried out under reflux conditions and the product is purified by column chromatography. The yield of 3,7-dimethyloctyl 1-piperidinylacetate obtained by this method is typically around 60-70%.
Propiedades
IUPAC Name |
3,7-dimethyloctyl 2-piperidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2/c1-15(2)8-7-9-16(3)10-13-20-17(19)14-18-11-5-4-6-12-18/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOLFMVSELLFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

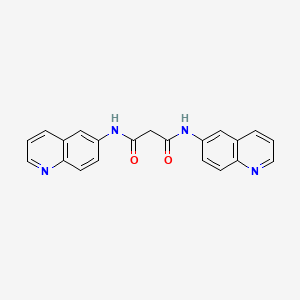
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5223349.png)
![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![2-[(1-ethyl-1H-indol-3-yl)thio]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5223360.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
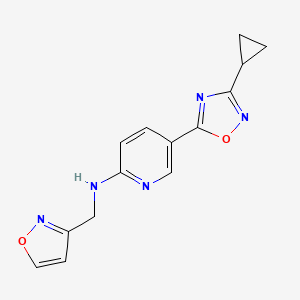
![{4-(2-phenoxyethyl)-1-[(phenylthio)acetyl]-4-piperidinyl}methanol](/img/structure/B5223377.png)
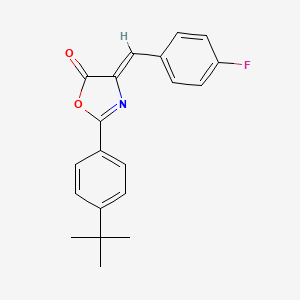
![2-(2-{4-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5223390.png)
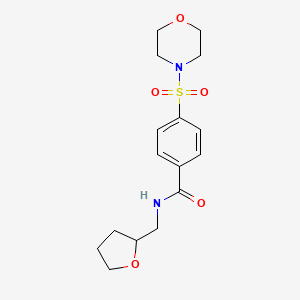
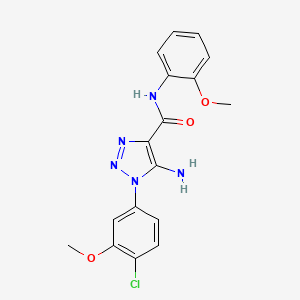
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5223419.png)
